molecular formula C12H14INO B1357166 Benzonitrile, 4-[(5-iodopentyl)oxy]- CAS No. 147983-19-5

Benzonitrile, 4-[(5-iodopentyl)oxy]-

Cat. No. B1357166
M. Wt: 315.15 g/mol
InChI Key: ZEVJOICPNUFZOW-UHFFFAOYSA-N
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Description

“Benzonitrile, 4-[(5-iodopentyl)oxy]-” is a chemical compound with the molecular formula C12H14INO . It is also known as "4-(5-Iodopentyloxy)benzonitrile" .


Molecular Structure Analysis

The molecular structure of “Benzonitrile, 4-[(5-iodopentyl)oxy]-” consists of 12 carbon atoms, 14 hydrogen atoms, 1 iodine atom, and 1 nitrogen atom . The molecular weight is 315.15 .

Scientific Research Applications

Electrolyte Additive in High Voltage Lithium Ion Batteries

Benzonitrile derivatives, specifically 4-(Trifluoromethyl)-benzonitrile (4-TB), have been explored as novel electrolyte additives in high voltage lithium-ion batteries. Studies show that 4-TB significantly enhances the cyclic stability of LiNi 0.5 Mn 1.5 O 4 cathodes, leading to improved initial capacity and retention after numerous cycles. This additive forms a low-impedance protective film on the cathode, preventing electrolyte oxidation and manganese dissolution, thereby improving battery performance (Huang et al., 2014).

Continuous Flow Iodination in Organic Synthesis

The iodination of benzonitrile derivatives through continuous flow conditions is an area of interest in organic synthesis. For instance, the iodination of 4-fluoro-2-(trifluoromethyl)benzonitrile via C–H lithiation followed by treatment with iodine has been developed. This method demonstrates the reliable formation of specific regioisomers, highlighting its potential in organic chemical synthesis (Dunn et al., 2018).

Corrosion Inhibition for Mild Steel

Benzonitrile derivatives like 4-(isopentylamino)-3-nitrobenzonitrile (PANB) are effective as corrosion inhibitors for mild steel in acidic environments. These compounds exhibit excellent inhibition performance, with PANB showing superior effectiveness. Their mechanism involves mixed-type inhibition and adsorption following Langmuir's isotherm. Both experimental studies and computational simulations support these findings (Chaouiki et al., 2018).

Photolytic Studies

Photolysis studies of benzonitrile derivatives have been conducted to understand their behavior under specific conditions. For example, the photolysis of 4-phenyl-1,3,2-oxathiazolylio-5-oxide in ethanol leads to the formation of benzonitrile and ethyl phenylglyoxylate, with evidence pointing towards specific intermediates in the reaction pathway (Holm et al., 1976).

Synthesis of Hyperbranched Epoxide-Amine Adducts

Benzonitrile derivatives are used in the synthesis of hyperbranched epoxide-amine adducts. A study demonstrated the synthesis of these adducts using a one-pot microwave-assisted reaction, showcasing the potential of benzonitrile derivatives in creating complex organic compounds (Theis et al., 2009).

Mitochondrial Uncoupling Studies

Benzonitrile derivatives have been investigated for their ability to uncouple oxidative phosphorylation in rat-liver mitochondria. Their effects were compared to other compounds, revealing insights into their biological activity and interaction with cellular processes (Parker, 1965).

Safety And Hazards

The safety data sheet (SDS) for “Benzonitrile, 4-[(5-iodopentyl)oxy]-” provides information on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .

properties

IUPAC Name

4-(5-iodopentoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14INO/c13-8-2-1-3-9-15-12-6-4-11(10-14)5-7-12/h4-7H,1-3,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEVJOICPNUFZOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)OCCCCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10583293
Record name 4-[(5-Iodopentyl)oxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzonitrile, 4-[(5-iodopentyl)oxy]-

CAS RN

147983-19-5
Record name 4-[(5-Iodopentyl)oxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 32.7 g (146 mmol) of 4-(5-chloropentoxy) benzonitrile in 350 mL acetone is added 38.3 g (150 mmol) of sodium iodide in 230 mL of acetone. The reaction is heated to reflux and stirred overnight. The acetone is removed under reduced pressure and the residue partitioned between water and ether. The ethereal layer is dried, filtered and evaporated to give 4-(5-iodopentoxy) benzonitrile, m.p. 51°-54° C.
Quantity
32.7 g
Type
reactant
Reaction Step One
Quantity
38.3 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
230 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

While 50 g of 4-(5-chloro-pentoxy)-benzonitrile (8) prepared in Example 5 were added to 500 ml of 2-butanone and stirred, 167 g of sodium iodide were added. Subsequently, the reaction temperature was gradually increased and stirring was continued at 70-80° C. for 6 hr. After the reaction was completed, the reaction temperature was decreased to room temperature, and the resultant reaction mixture was added with 1 L of ethylacetate, and then washed with water and brine. The ethylacetate layer was dried over anhydrous magnesium sulfate, and then concentrated under reduced pressure. The residual solution was crystallized with methylalcohol, thus obtaining 69.7 g (yield: 99%) of a title compound as a white solid.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
167 g
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Three
Yield
99%

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